molecular formula C23H24N4O2 B4127703 1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide

1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide

Cat. No. B4127703
M. Wt: 388.5 g/mol
InChI Key: SOSGWFNZGGLMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves the modulation of NMDA receptors and specific signaling pathways in cancer cells. NMDA receptors are involved in various neurological processes such as learning, memory, and synaptic plasticity. Modulation of these receptors has been shown to have therapeutic potential in various neurological disorders. In cancer cells, this compound targets specific signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide in lab experiments include its well-defined structure, high purity, and well-established synthesis method. However, the limitations of using this compound include its limited solubility, which can affect its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential applications in the clinic.

Future Directions

There are several future directions related to 1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. These include the development of new analogs with improved solubility and efficacy, the exploration of its potential applications in other fields such as immunology and infectious diseases, and the conduct of human clinical trials to evaluate its safety and efficacy in the clinic. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, 1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated. However, further studies are needed to explore its potential applications in other fields and to evaluate its safety and efficacy in the clinic.

Scientific Research Applications

1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-23(18-10-14-27(15-11-18)17-20-4-1-2-13-25-20)26-19-6-8-21(9-7-19)29-22-5-3-12-24-16-22/h1-9,12-13,16,18H,10-11,14-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSGWFNZGGLMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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